N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide
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Overview
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of products. The use of commercial manganese dioxide in packed reactors has been reported for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the replacement of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Cyclodehydration Reagents: Burgess’ reagent, Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, DAST, Deoxo-Fluor®.
Major Products
The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in medicinal chemistry and other applications .
Scientific Research Applications
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its oxazole ring and sulfamoyl group contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-4-14(18)15-11-5-7-12(8-6-11)22(19,20)17-13-9-10(2)21-16-13/h5-9H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWILADYIHWAIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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